molecular formula C11H21NO4 B3058330 tert-Butyl (3-hydroxy-1-(hydroxymethyl)cyclopentyl)carbamate CAS No. 889956-86-9

tert-Butyl (3-hydroxy-1-(hydroxymethyl)cyclopentyl)carbamate

Cat. No.: B3058330
CAS No.: 889956-86-9
M. Wt: 231.29 g/mol
InChI Key: JZICKPKNTMWZSX-UHFFFAOYSA-N
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Description

tert-Butyl (3-hydroxy-1-(hydroxymethyl)cyclopentyl)carbamate: is an organic compound that belongs to the class of carbamates This compound features a cyclopentane ring substituted with a hydroxymethyl group and a hydroxy group, along with a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-hydroxy-1-(hydroxymethyl)cyclopentyl)carbamate typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, such as the Diels-Alder reaction or cyclization of appropriate precursors.

    Introduction of Hydroxymethyl and Hydroxy Groups: The hydroxymethyl and hydroxy groups can be introduced via selective functionalization reactions, such as hydroxylation of the cyclopentane ring.

    Carbamate Formation: The final step involves the reaction of the functionalized cyclopentane with tert-butyl isocyanate under mild conditions to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxyl group to a hydrogen atom.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of appropriate catalysts.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Dehydroxylated cyclopentane derivatives.

    Substitution: Cyclopentane derivatives with substituted functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (3-hydroxy-1-(hydroxymethyl)cyclopentyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It may also serve as a model compound for investigating the metabolism of carbamate-containing drugs.

Medicine

In medicine, this compound has potential applications as a prodrug. Its carbamate group can be hydrolyzed in vivo to release the active drug, providing controlled release and improved pharmacokinetics.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl (3-hydroxy-1-(hydroxymethyl)cyclopentyl)carbamate involves the hydrolysis of the carbamate group to release the active compound. This process is catalyzed by enzymes such as esterases and carbamoylases. The released compound can then interact with its molecular targets, which may include enzymes, receptors, or other biomolecules, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3-hydroxycyclopentyl)carbamate
  • tert-Butyl (1-(hydroxymethyl)cyclopentyl)carbamate
  • tert-Butyl (3-hydroxy-1-methylcyclopentyl)carbamate

Uniqueness

tert-Butyl (3-hydroxy-1-(hydroxymethyl)cyclopentyl)carbamate is unique due to the presence of both hydroxymethyl and hydroxy groups on the cyclopentane ring

Properties

IUPAC Name

tert-butyl N-[3-hydroxy-1-(hydroxymethyl)cyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-10(2,3)16-9(15)12-11(7-13)5-4-8(14)6-11/h8,13-14H,4-7H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZICKPKNTMWZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC(C1)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646964
Record name tert-Butyl [3-hydroxy-1-(hydroxymethyl)cyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889956-86-9
Record name tert-Butyl [3-hydroxy-1-(hydroxymethyl)cyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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